Dodecyl gallate

Descripción general

Descripción

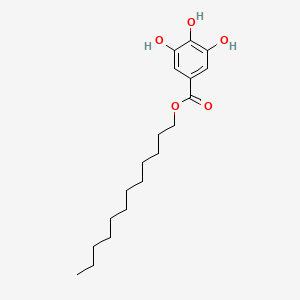

El galato de dodecilo, también conocido como lauril galato, es un éster formado a partir de dodecanol y ácido gálico. Se utiliza ampliamente como antioxidante y conservante en las industrias alimentaria y cosmética. El compuesto es reconocido por su capacidad para inhibir el crecimiento de hongos, levaduras y bacterias, lo que lo convierte en un aditivo valioso en varios productos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El galato de dodecilo se sintetiza mediante la esterificación del dodecanol con ácido gálico. La reacción típicamente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos en el producto éster.

Métodos de Producción Industrial: En entornos industriales, la producción de galato de dodecilo implica procesos de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto luego se purifica mediante destilación o recristalización para obtener la calidad deseada para uso comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones: El galato de dodecilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el galato de dodecilo en sus alcoholes correspondientes.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo éster es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden usar nucleófilos como aminas y tioles en condiciones básicas.

Productos Principales Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El galato de dodecilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la esterificación y los mecanismos antioxidantes.

Biología: La investigación ha demostrado su eficacia en la inhibición del crecimiento de varios microorganismos, lo que lo hace útil en estudios microbiológicos.

Medicina: El galato de dodecilo se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antivirales y anticancerígenas.

Industria: Se utiliza en la formulación de productos alimenticios, cosméticos y farmacéuticos para mejorar la vida útil y la estabilidad

Mecanismo De Acción

El principal mecanismo por el cual el galato de dodecilo ejerce sus efectos es a través de su actividad antioxidante. Elimina los radicales libres e inhibe la peroxidación lipídica, protegiendo así las células del estrés oxidativo. El compuesto interactúa con objetivos moleculares como enzimas involucradas en las vías de estrés oxidativo, incluida la superóxido dismutasa y la catalasa .

Compuestos Similares:

Galato de Propilo: Otro éster del ácido gálico, utilizado como antioxidante en alimentos y cosméticos.

Galato de Octilo: Similar en estructura pero con un grupo octilo en lugar de un grupo dodecilo, también utilizado como antioxidante.

Galato de Metilo: Un éster más simple del ácido gálico, utilizado en diversas aplicaciones por sus propiedades antioxidantes.

Singularidad del Galato de Dodecilo: El galato de dodecilo destaca por su cadena alquílica más larga, lo que mejora su lipofilia y capacidad para integrarse en las membranas lipídicas. Esta propiedad lo hace particularmente efectivo en la protección de entornos ricos en lípidos, como las membranas celulares y las formulaciones cosméticas .

Comparación Con Compuestos Similares

Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.

Octyl gallate: Similar in structure but with an octyl group instead of a dodecyl group, also used as an antioxidant.

Methyl gallate: A simpler ester of gallic acid, used in various applications for its antioxidant properties.

Uniqueness of Dodecyl Gallate: this compound stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it particularly effective in protecting lipid-rich environments, such as cell membranes and cosmetic formulations .

Actividad Biológica

Dodecyl gallate (DG) is a gallic acid ester known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its amphipathic structure, which includes a long hydrophobic dodecyl chain and a hydrophilic gallate moiety. This unique structure contributes to its ability to interact with cell membranes, facilitating its biological effects.

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. A study on MG-63 human osteosarcoma cells revealed that DG induces apoptosis through several mechanisms:

- Caspase Activation : DG treatment led to increased activation of caspases 3 and 8, critical enzymes in the apoptotic pathway. The cleavage of poly (ADP-ribose) polymerase (PARP) was also observed, indicating the execution phase of apoptosis .

- Cell Cycle Arrest : Flow cytometric analysis showed that DG caused S-phase cell cycle arrest and increased the sub-G1 population, suggesting enhanced cell death .

- Bax/Bcl-2 Ratio : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were noted, further supporting the induction of apoptosis .

Dose-Response Relationship

The half-maximal inhibitory concentration (IC50) values for DG were determined as follows:

- 31.15 µM at 24 hours

- 10.66 µM at 48 hours

- 9.06 µM at 72 hours

These results indicate a time-dependent increase in cytotoxicity .

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Key findings include:

- Bactericidal Activity : DG was effective against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting oxygen consumption in bacterial cells and disrupting membrane integrity .

- Mechanism : The antibacterial action is attributed to its ability to inhibit components of the membrane respiratory chain, leading to cell death .

Allergic Reactions

Despite its beneficial properties, this compound can also cause allergic reactions. A case study reported a 42-year-old beauty therapist experiencing allergic contact stomatitis after exposure to products containing DG. Patch testing confirmed sensitivity to this compound, highlighting the need for caution in cosmetic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis via caspase activation; causes cell cycle arrest |

| Antimicrobial | Effective against Gram-positive bacteria, including MRSA |

| Allergic Reactions | Can cause allergic contact dermatitis; requires patch testing for sensitivity |

Propiedades

IUPAC Name |

dodecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWFJAMTCNSJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048189 | |

| Record name | Lauryl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or creamy-white odourless solid, Solid | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, freely soluble in ethanol and ether | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

1166-52-5 | |

| Record name | Dodecyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl gallate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.